2-[1-[(4-Chloro-3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetic acid
Description
This compound features a piperazine ring substituted with a 3-oxo group and a (4-chloro-3-fluorophenyl)methyl moiety at the N1 position, with an acetic acid side chain at the C2 position. Its structural framework is commonly explored in drug discovery for neurological and metabolic disorders due to its modular pharmacophore .
Properties
IUPAC Name |
2-[1-[(4-chloro-3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN2O3/c14-9-2-1-8(5-10(9)15)7-17-4-3-16-13(20)11(17)6-12(18)19/h1-2,5,11H,3-4,6-7H2,(H,16,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHGMNKEFWRXLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)O)CC2=CC(=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(4-Chloro-3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetic acid typically involves multiple steps, starting with the preparation of the piperazine ring. The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol. The 4-chloro-3-fluorophenyl group is then introduced via a nucleophilic substitution reaction using 4-chloro-3-fluorobenzyl chloride. The final step involves the acylation of the piperazine ring with chloroacetic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[1-[(4-Chloro-3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl group, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives or phenyl derivatives.
Scientific Research Applications
2-[1-[(4-Chloro-3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-[(4-Chloro-3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit an enzyme involved in the inflammatory response, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a) 2-[1-[(2-Methylphenyl)methyl]-3-oxopiperazin-2-yl]acetic Acid (CAS 101937-67-1)
- Substituent : 2-Methylphenyl group.
- Increased lipophilicity (logP) may enhance membrane permeability but reduce aqueous solubility .
b) 2-[1-(2-Chlorobenzyl)-3-oxopiperazin-2-yl]acetic Acid (CAS 1022919-09-0)
- Substituent : 2-Chlorophenyl group.
- Impact : The ortho-chloro substituent creates steric and electronic effects distinct from the target compound’s para-chloro and meta-fluoro arrangement. This positional difference may alter receptor interactions or metabolic pathways .
c) 2-[1-[(4-Methoxy-3-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetic Acid
Heterocyclic and Bulky Substituents
a) 2-[1-(1-Naphthylmethyl)-3-oxopiperazin-2-yl]acetic Acid
- Substituent : 1-Naphthylmethyl group.
- Impact : The bulky, aromatic naphthyl group significantly increases molecular weight (298.34 g/mol) and lipophilicity, likely improving blood-brain barrier penetration but reducing solubility. This contrasts with the target compound’s balance of moderate size and polarity .
b) 2-{1-[(5-Methyl-2-furyl)methyl]-3-oxopiperazin-2-yl}acetic Acid
- Substituent : 5-Methylfuryl group.
- However, reduced aromaticity compared to phenyl may weaken π-π stacking interactions in target binding .
Functional Group Modifications on the Piperazine Ring
a) 2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide
- Modification : Chloroacetyl and acetamide groups.
- The acetamide moiety may act as a prodrug, improving oral bioavailability compared to the carboxylic acid in the target compound .
b) [4-Chloro-2-[[(3S)-4-[(4-Fluorophenyl)acetyl]-3-methylpiperazinyl]methyl]phenoxy]acetic Acid tert-Butyl Ester (CAS 888973-05-5)
- Modification : 4-Fluorophenylacetyl and tert-butyl ester groups.
- Impact : The fluorophenylacetyl group enhances target affinity via fluorine’s electronegativity, while the ester acts as a lipophilic prodrug, masking the carboxylic acid’s polarity. This contrasts with the target compound’s unmodified acetic acid .
Solid-State and Analytical Comparisons
The overactive bladder drug {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid () demonstrates the importance of solid-state characterization.
Biological Activity
2-[1-[(4-Chloro-3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetic acid is a synthetic compound that exhibits significant biological activity, particularly in pharmacological applications. This article delves into its biological mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring and a 4-chloro-3-fluorophenyl group, which are critical for its biological interactions. Its molecular formula is with a molecular weight of approximately .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. For instance, it may inhibit enzymes related to inflammation, thereby reducing pain and inflammatory responses .
Biological Activity Overview
The compound has shown potential in several areas:
- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation.
- Antitumor Properties : Investigations into its effects on cancer cells indicate that it could induce apoptosis in certain cancer types, although detailed mechanisms remain to be fully elucidated.
- Neuroprotective Effects : Some evidence points towards neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine release | , |
| Antitumor | Induction of apoptosis in cancer cell lines | |
| Neuroprotection | Protection against neuronal cell death |
Case Study: Antitumor Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was primarily through the activation of caspase pathways leading to apoptosis .
Pharmacodynamic Modeling
Further research has established pharmacokinetic-pharmacodynamic (PK-PD) models to assess the inter-individual variability in response to the compound. These models help predict therapeutic outcomes based on varying doses and patient characteristics .
Comparative Analysis with Similar Compounds
The unique structure of this compound sets it apart from other compounds like 4-Chloro-3-fluorophenylacetic acid and 3-Chloro-4-fluorophenylboronic acid. Its dual functionality as both a piperazine derivative and an acetic acid moiety enhances its pharmacological profile .
Table 2: Comparison with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Chloro-3-fluorophenylacetic acid | Simple acetic acid derivative | Limited anti-inflammatory |
| 3-Chloro-4-fluorophenylboronic acid | Boronic acid derivative | Antitumor activity |
| This compound | Piperazine ring; acetic acid moiety | Broad anti-inflammatory & antitumor effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
